molecular formula C23H15BrN4O B283906 6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283906
M. Wt: 443.3 g/mol
InChI Key: HKFQCRGRUIPQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. This compound has been synthesized using a variety of methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific molecular targets in the body. For example, it has been shown to bind to the active site of α-glucosidase, thereby inhibiting its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can lower blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its potential anti-inflammatory, anti-tumor, and anti-diabetic activities. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. Another direction is to explore its mechanism of action and molecular targets in the body. Additionally, further studies are needed to assess its safety and potential side effects in humans.

Synthesis Methods

The synthesis of 6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been achieved using several methods. One such method involves the reaction of 3-bromoaniline, 2-naphthaldehyde, ethyl cyanoacetate, and ammonium acetate in the presence of a catalytic amount of acetic acid. Another method involves the reaction of 3-bromoaniline, 2-naphthaldehyde, ethyl cyanoacetate, and potassium carbonate in the presence of DMF as the solvent.

Scientific Research Applications

6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been shown to inhibit the activity of certain enzymes, such as α-glucosidase, which is involved in the metabolism of carbohydrates.

properties

Molecular Formula

C23H15BrN4O

Molecular Weight

443.3 g/mol

IUPAC Name

6-amino-4-(3-bromophenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H15BrN4O/c24-17-7-3-6-15(11-17)19-18(12-25)22(26)29-23-20(19)21(27-28-23)16-9-8-13-4-1-2-5-14(13)10-16/h1-11,19H,26H2,(H,27,28)

InChI Key

HKFQCRGRUIPQDL-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC(=CC=C5)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC(=CC=C5)Br

Origin of Product

United States

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